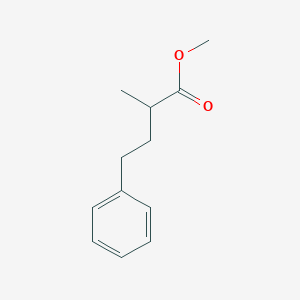

Methyl 2-methyl-4-phenylbutanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

methyl 2-methyl-4-phenylbutanoate |

InChI |

InChI=1S/C12H16O2/c1-10(12(13)14-2)8-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |

InChI Key |

KEIGTQPTFNQBMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CC=C1)C(=O)OC |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of Methyl 2 Methyl 4 Phenylbutanoate

Ester Hydrolysis and Transesterification Kinetics

Ester hydrolysis is a fundamental reaction of esters, which involves the cleavage of the ester bond by water. chemguide.co.uklibretexts.org This process can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis:

In the presence of a dilute acid, such as hydrochloric or sulfuric acid, Methyl 2-methyl-4-phenylbutanoate undergoes reversible hydrolysis to yield 2-methyl-4-phenylbutanoic acid and methanol (B129727). chemguide.co.uklibretexts.org The reaction is typically carried out by heating the ester under reflux with an excess of the dilute acid to drive the equilibrium towards the products. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification):

Alkaline hydrolysis, also known as saponification, is the more common method for hydrolyzing esters. chemguide.co.uklibretexts.org Heating this compound with a dilute alkali, like sodium hydroxide (B78521), results in an irreversible reaction that produces the salt of the carboxylic acid (sodium 2-methyl-4-phenylbutanoate) and methanol. chemguide.co.uklibretexts.org This method is often preferred due to its irreversibility and the ease of separating the products. chemguide.co.uklibretexts.org

Transesterification:

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. The kinetics of transesterification reactions, particularly in the context of biodiesel production, have been studied extensively. frontiersin.orgunl.eduresearchgate.net These reactions are often catalyzed by acids or bases and proceed through a series of reversible steps. unl.eduresearchgate.net The reaction rate is influenced by factors such as temperature, catalyst concentration, and the molar ratio of the reactants. frontiersin.orgresearchgate.net Initially, the reaction can be mass-transfer controlled due to the immiscibility of the reactants, but as the reaction progresses and products are formed, it becomes kinetically controlled. unl.edu

Nucleophilic Substitution Reactions at the Ester Moiety and Other Functional Groups

The ester group in this compound is susceptible to nucleophilic attack. In these reactions, a nucleophile replaces the methoxy (B1213986) group (-OCH3) of the ester.

Nucleophilic substitution reactions can be categorized as either SN1 or SN2, depending on the substrate and reaction conditions. youtube.commasterorganicchemistry.com SN1 reactions are two-step processes involving the formation of a carbocation intermediate, while SN2 reactions are single-step, concerted processes. youtube.com The rate of SN2 reactions is dependent on the concentrations of both the substrate and the nucleophile. bits-pilani.ac.in

The reactivity of the ester towards nucleophiles is influenced by the accessibility of the carbonyl carbon. youtube.com Bulky groups near the reaction center can hinder the approach of the nucleophile, a phenomenon known as steric hindrance. youtube.com

Reactivity of the Phenylbutanoate Backbone

Electrophilic Aromatic Substitution on the Phenyl Group

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. ma.edumasterorganicchemistry.com This reaction proceeds via a two-step mechanism involving the formation of a carbocation intermediate known as a benzenium ion or σ-complex. masterorganicchemistry.comlibretexts.org

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The substituent already present on the benzene (B151609) ring influences the position of the incoming electrophile. The alkyl chain of the phenylbutanoate group is an activating group, meaning it increases the rate of reaction and directs the incoming electrophile to the ortho and para positions of the phenyl ring. masterorganicchemistry.com

For example, in the nitration of a similar compound, methylbenzene, the methyl group directs the incoming nitro group (NO2+) primarily to the ortho and para positions. libretexts.org This is because the alkyl group can donate electron density to the ring, stabilizing the carbocation intermediate formed during the attack at these positions. masterorganicchemistry.com

Oxidative and Reductive Transformations of Functional Groups

The functional groups within this compound can be transformed through oxidation and reduction reactions.

Oxidation:

Reduction:

The ester group can be reduced to an alcohol. For example, the reduction of an acid can yield an alcohol using reagents like borane (B79455) (BH3). stackexchange.com Reductive amination of a related compound, ethyl 2-oxo-4-phenylbutanoate, with a borohydride (B1222165) reducing agent has been used in the synthesis of enalapril. acs.org

Influence of Steric and Electronic Effects on Reaction Pathways

Steric and electronic effects play a crucial role in determining the pathways of chemical reactions involving this compound.

Steric Effects:

Steric hindrance refers to the slowing of chemical reactions due to the bulkiness of the groups near the reaction center. youtube.com In nucleophilic substitution reactions at the ester carbonyl, bulky substituents on the α-carbon can impede the approach of the nucleophile, thus slowing down the reaction rate. youtube.com Similarly, in electrophilic aromatic substitution, bulky groups on the benzene ring can influence the regioselectivity of the reaction, favoring substitution at the less hindered positions. youtube.com

Electronic Effects:

Electronic effects arise from the distribution of electrons in a molecule. The alkyl group in the phenylbutanoate backbone is an electron-donating group. masterorganicchemistry.com This has two significant consequences:

Electrophilic Aromatic Substitution: The electron-donating nature of the alkyl group activates the phenyl ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

Ester Reactivity: The electron-donating group can slightly decrease the electrophilicity of the carbonyl carbon in the ester, potentially affecting the rate of nucleophilic attack.

Investigation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states of a reaction is key to elucidating its mechanism.

Reaction Intermediates:

Benzenium Ion (σ-complex): In electrophilic aromatic substitution, the key intermediate is the benzenium ion, a carbocation formed by the attack of the electrophile on the aromatic ring. libretexts.org This intermediate is stabilized by resonance.

Carbocation: In SN1 reactions, a carbocation intermediate is formed upon the departure of the leaving group. youtube.com The stability of this carbocation is crucial for the reaction to proceed.

Tetrahedral Intermediate: In ester hydrolysis, the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon of the ester leads to the formation of a tetrahedral intermediate.

Transition States:

The transition state is the highest energy point along the reaction coordinate. Its structure determines the activation energy of the reaction. For example, in an SN2 reaction, the transition state involves the partial formation of the new bond with the nucleophile and the partial breaking of the bond with the leaving group.

The study of reaction kinetics, such as determining the order of a reaction, provides valuable information about the composition of the transition state. For example, a second-order reaction, as seen in the oxidation of a related structure, implies that both reactants are involved in the rate-determining step and are part of the transition state complex. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

The ¹H NMR spectrum of Methyl 2-methyl-4-phenylbutanoate displays distinct signals corresponding to each unique proton. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.15-7.30 ppm). The methoxy (B1213986) protons of the ester group (O-CH₃) resonate as a sharp singlet around δ 3.67 ppm. The aliphatic protons show characteristic multiplicities and chemical shifts: the methine proton (CH) at the C2 position, the methylene (B1212753) protons (CH₂) at C3 and C4, and the methyl protons (CH₃) at C2.

The ¹³C NMR spectrum provides information on the different carbon environments. nih.gov Key resonances include the carbonyl carbon of the ester at approximately δ 177 ppm, and the aromatic carbons between δ 126 and 141 ppm. The aliphatic carbons resonate in the upfield region of the spectrum. nih.gov

¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 - 7.15 | m | 5H | Aromatic (C₆H₅) |

| 3.67 | s | 3H | Methoxy (OCH₃) |

| 2.65 | t | 2H | Methylene (C4-H₂) |

| 2.55 | m | 1H | Methine (C2-H) |

| 2.10 - 1.80 | m | 2H | Methylene (C3-H₂) |

| 1.15 | d | 3H | Methyl (C2-CH₃) |

¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 177.1 | Ester Carbonyl (C=O) |

| 141.5 | Aromatic (C1') |

| 128.4 | Aromatic (C3'/C5') |

| 128.3 | Aromatic (C2'/C6') |

| 126.0 | Aromatic (C4') |

| 51.5 | Methoxy (OCH₃) |

| 41.0 | Methine (C2) |

| 33.6 | Methylene (C4) |

| 31.8 | Methylene (C3) |

| 16.9 | Methyl (C2-CH₃) |

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques would be employed for unambiguous assignment of complex structures. For a molecule like this compound, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would confirm the connectivity.

COSY: A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. Key correlations would be observed between the C2-H proton and both the C3-H₂ protons and the C2-CH₃ protons. Additionally, coupling between the C3-H₂ and C4-H₂ protons would be evident.

HSQC: An HSQC spectrum correlates directly bonded carbon and proton atoms. This would definitively link each proton signal to its corresponding carbon signal as listed in the tables above.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (192.25 g/mol ). nih.gov

The fragmentation pattern is a key feature. Common fragments would include the loss of the methoxy group ([M-31]⁺) and the cleavage of the bond between C2 and C3, leading to characteristic ions. The base peak in the spectrum is often observed at m/z 88, corresponding to the [CH₃-CH(C=O)OCH₃]⁺ fragment. nih.gov Another significant fragment is the tropylium (B1234903) ion at m/z 91, which is characteristic of compounds containing a benzyl (B1604629) moiety.

Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 192 | [M]⁺ (Molecular Ion) |

| 161 | [M - OCH₃]⁺ |

| 105 | [C₆H₅CH₂CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 88 | [CH₃CHCOOCH₃]⁺ (Base Peak) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates components of a mixture before individual mass analysis. spectrabase.comspectrabase.com For this compound, GC-MS is the standard method to assess its purity. The sample is vaporized and passed through a capillary column, where it is separated from any impurities. The retention time is a characteristic property of the compound under specific chromatographic conditions. As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that confirms its identity. A pure sample will show a single major peak in the gas chromatogram at a specific retention time. spectrabase.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. spectrabase.com

The IR spectrum of this compound is dominated by a strong absorption band for the ester carbonyl (C=O) stretching vibration, which typically appears around 1735 cm⁻¹. nih.govspectrabase.com Other key absorptions include the C-O stretching vibrations of the ester group in the 1300-1100 cm⁻¹ region, and the C-H stretching vibrations of the aromatic and aliphatic parts of the molecule just below and above 3000 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. sigmaaldrich.com

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2990-2850 | C-H Stretch | Aliphatic |

| ~1735 | C=O Stretch | Ester |

| ~1605, ~1495, ~1450 | C=C Stretch | Aromatic Ring |

| ~1250, ~1170 | C-O Stretch | Ester |

| ~750, ~700 | C-H Bend (out-of-plane) | Monosubstituted Benzene (B151609) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method requires the compound to be in a crystalline form to diffract X-rays.

For this compound, which is typically a liquid or oil at room temperature, there is no X-ray crystallographic data available in the published literature. To obtain such data, the compound would first need to be crystallized, which can be a challenging process for oils. If a crystal structure were determined, it would provide highly accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state.

Methodologies for Chiral Purity Assessmentnih.gov

The assessment of chiral purity for this compound and its parent acid, 2-methyl-4-phenylbutanoic acid, primarily involves high-performance liquid chromatography (HPLC) and gas chromatography (GC) utilizing chiral stationary phases (CSPs). The choice of the specific CSP and chromatographic conditions is crucial for achieving successful enantioseparation.

High-Performance Liquid Chromatography (HPLC)

HPLC with chiral stationary phases is a widely used technique for the enantiomeric resolution of 2-arylpropionic acids and their esters. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability for this class of compounds. nih.gov The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

The selection of the mobile phase is also critical and is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol. nih.gov The nature and concentration of the alcohol modifier can significantly influence the retention times and the resolution of the enantiomers.

A study on the separation of various 2-arylpropionic acid derivatives on different polysaccharide-based columns highlighted the influence of the CSP's chemical structure (e.g., carbamate (B1207046) vs. benzoate (B1203000) derivatives) and the mobile phase composition on the enantioselectivity and even the elution order of the enantiomers. nih.gov

| Parameter | Condition |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Polysaccharide-based Chiral Stationary Phases (e.g., cellulose or amylose derivatives) |

| Mobile Phase | Normal-phase eluents (e.g., Hexane/2-Propanol, Hexane/Ethanol) |

| Detection | UV-Vis |

Table 1: General HPLC Conditions for Chiral Separation of Arylpropionic Acid Derivatives.

Gas Chromatography (GC)

Gas chromatography on chiral capillary columns is another effective method for determining the enantiomeric excess of volatile compounds like this compound. Cyclodextrin-based chiral stationary phases are commonly employed for this purpose. These CSPs are capable of forming inclusion complexes with the enantiomers, leading to their separation.

For the analysis of related compounds like ibuprofen (B1674241) and its esters, permethylated β-cyclodextrin stationary phases have been shown to provide baseline separation of the methyl ester enantiomers. orgsyn.org The temperature of the GC oven is a key parameter that affects the separation efficiency.

Derivatization of the corresponding carboxylic acid to its methyl ester is a common practice to enhance volatility and improve chromatographic behavior in GC analysis.

| Parameter | Condition |

| Technique | Gas Chromatography (GC) |

| Stationary Phase | Cyclodextrin-based Chiral Stationary Phases (e.g., permethylated β-cyclodextrin) |

| Carrier Gas | Helium or Hydrogen |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Table 2: General GC Conditions for Chiral Separation of Arylpropionic Acid Esters.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and is a cornerstone of modern computational chemistry.

DFT calculations can determine the electronic structure of Methyl 2-methyl-4-phenylbutanoate, providing a foundation for understanding its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions.

Molecular orbital analysis reveals the distribution of electron density. For this compound, the HOMO is expected to be localized around the electron-rich phenyl ring and the ester oxygen atoms, which are the likely sites for electrophilic attack. Conversely, the LUMO would likely be centered on the carbonyl carbon of the ester group, indicating its susceptibility to nucleophilic attack. These calculations help in predicting which parts of the molecule are electron-donating or electron-withdrawing.

To illustrate, DFT calculations performed on similar aromatic esters reveal insights into their electronic properties. For instance, studies on thiazine (B8601807) derivatives show that as the polarity of the surrounding solvent increases, the HOMO-LUMO energy gap tends to decrease, suggesting enhanced reactivity. scielo.br

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This data is illustrative and based on typical values for similar compounds.)

| Property | Calculated Value (Gas Phase) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 1.9 D | Measure of the molecule's overall polarity. |

This interactive table demonstrates the type of data generated from DFT calculations.

DFT is also a reliable method for predicting various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. By calculating vibrational frequencies, chemical shifts, and electronic transitions, DFT can aid in the interpretation of experimental spectra.

For this compound, DFT could predict the characteristic IR stretching frequency of the carbonyl (C=O) group in the ester, typically expected around 1730-1750 cm⁻¹. It could also predict the ¹H and ¹³C NMR chemical shifts, helping to assign the signals observed in experimental spectra to specific atoms within the molecule. For example, DFT has been successfully used to generate theoretical IR spectra for other complex molecules that show good agreement with experimental data. mdpi.com While experimental spectra for this compound are available in databases like PubChem nih.gov, DFT calculations provide a theoretical basis for understanding these spectral features.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the molecule's behavior over time, MD can explore its conformational landscape—the range of three-dimensional shapes it can adopt by rotating around its single bonds.

This compound has several rotatable bonds, including those in the phenethyl side chain and the ester group. MD simulations would reveal the preferred dihedral angles and the energy barriers between different conformations. researchgate.net This analysis is crucial because the molecule's shape influences its physical properties and how it interacts with other molecules. Studies on other flexible molecules, such as arylamides, have shown that while a single low-energy conformation may exist, the molecule often populates a wide range of structures. acs.org An MD simulation would likely show that the long alkyl chain of this compound prefers an extended, anti-conformation to minimize steric strain, a common trend observed in alkyl chains. acs.org

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are essential for mapping out the potential energy surface of a chemical reaction. These calculations can identify the most likely pathway from reactants to products, including any intermediate structures and the high-energy transition states that connect them.

A key application of these calculations is modeling the transition state—the highest energy point along the reaction coordinate. Identifying the structure of the transition state allows for the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. A lower activation energy corresponds to a faster reaction rate.

For this compound, a common reaction to study would be its hydrolysis, the cleavage of the ester bond by water to form 2-methyl-4-phenylbutanoic acid and methanol (B129727). chemistrysteps.com Theoretical studies on the hydrolysis of other esters, like methyl acetate, have shown that the reaction can proceed through complex mechanisms involving water molecules acting as both a nucleophile and a catalyst. nih.gov Using methods like the Intrinsic Reaction Coordinate (IRC), chemists can trace the path from the transition state back to the reactants and forward to the products, confirming that the modeled state connects the intended species. nih.gov

Table 2: Hypothetical Activation Energies for Hydrolysis of this compound (Note: This data is illustrative and based on general values for ester hydrolysis.)

| Reaction | Catalyst | Calculated Activation Energy (kcal/mol) |

| Neutral Hydrolysis | None | ~24 |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | ~15-18 |

| Base-Catalyzed Hydrolysis | OH⁻ | ~12-15 |

This interactive table shows how activation energies, which determine reaction rates, can be calculated for different reaction conditions.

Study of Intermolecular Interactions and Solvent Effects

The behavior of a molecule is often significantly influenced by its environment, particularly the solvent. Computational models can account for these effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is useful for understanding how a solvent's polarity affects molecular properties and reaction energetics. scielo.br

Explicit solvent models, used in MD simulations, surround the molecule of interest with a number of individual solvent molecules (e.g., water). This approach provides a more detailed picture of specific intermolecular interactions, such as hydrogen bonding between the ester's carbonyl oxygen and water molecules. For a reaction like hydrolysis, explicit solvent models are critical for accurately representing the role of solvent molecules in stabilizing the transition state and participating directly in the reaction mechanism. nih.gov

Application As a Synthetic Building Block and Precursor in Chemical Research

Precursor for Advanced Chemical Entities

The reactivity of the ester group and the potential for modification at the alpha-carbon and the aromatic ring make Methyl 2-methyl-4-phenylbutanoate a suitable precursor for a variety of advanced chemical structures.

While extensive research highlights the critical role of phenylbutanoate derivatives in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, the direct precursor commonly cited is a closely related analogue, ethyl 2-oxo-4-phenylbutanoate. chemicalbook.comresearchgate.netacs.orgnih.gov This compound is a key starting material for the production of widely used antihypertensive drugs such as Enalapril, Lisinopril, and Benazepril. nih.gov

The synthesis of Enalapril, for example, involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with the dipeptide L-alanyl-L-proline. researchgate.netacs.org This reaction creates the crucial N-[1-(ethoxycarbonyl)-3-phenylpropyl] backbone of the final drug molecule. researchgate.net Various synthetic methods, including catalytic hydrogenation, are employed to achieve this transformation with high stereoselectivity, which is essential for the drug's therapeutic efficacy. chemicalbook.comresearchgate.net

A related compound, (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE), also serves as an essential chiral intermediate for these ACE inhibitors. nih.gov It is typically produced via the highly selective asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE). nih.gov Although this compound shares the core 4-phenylbutanoate structure, its specific application as a direct precursor in the large-scale synthesis of these ACE inhibitors is not prominently documented in scientific literature. However, another related compound, 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB), can be formed through the oxidative cleavage of microcystins, a class of toxins. nih.gov

Table 1: Key Precursors in ACE Inhibitor Synthesis

| Precursor Compound | Resulting ACE Inhibitor(s) | Reference |

|---|---|---|

| Ethyl 2-oxo-4-phenylbutanoate | Enalapril, Lisinopril | chemicalbook.comresearchgate.netacs.org |

| (R)-2-hydroxy-4-phenylbutyric acid ethyl ester | Enalapril, Benazepril, Lisinopril | nih.gov |

| L-Alanyl-L-proline | Enalapril | chemicalbook.comresearchgate.net |

The chemical structure of this compound allows for various derivatization reactions to generate novel molecular scaffolds. Derivatization is a common technique in medicinal chemistry and materials science to modify a compound's properties or to prepare it for subsequent reactions. researchgate.net The ester functional group is a primary site for such modifications.

General derivatization reactions applicable to esters like this compound include:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-methyl-4-phenylbutanoic acid. This acid can then be used in a variety of other reactions, such as amide bond formation.

Transesterification: Reaction with a different alcohol in the presence of a catalyst can swap the methyl group for another alkyl or aryl group, altering the ester's properties.

Reduction: The ester can be reduced using powerful reducing agents like lithium aluminum hydride to form the corresponding primary alcohol, 2-methyl-4-phenylbutan-1-ol.

Alpha-Functionalization: The presence of a proton at the C-2 position allows for enolate formation and subsequent reaction with electrophiles, enabling the introduction of new functional groups at this position.

These transformations convert the relatively simple starting ester into a diverse range of intermediates that can serve as scaffolds for more complex molecules. For instance, converting fatty acids to their methyl esters (FAMEs) is a standard derivatization procedure to increase volatility for gas chromatography analysis. sigmaaldrich.com While specific examples detailing the derivatization of this compound for creating novel scaffolds are not widely reported, these fundamental reactions form the basis of its potential utility as a versatile precursor.

Building Block for Complex Organic Structures

The carbon skeleton of this compound provides a robust framework for the assembly of more elaborate molecules, including those with heterocyclic rings and intricate stereochemistry.

Heterocyclic compounds are integral to pharmaceuticals and agrochemicals. The functional groups within phenylbutanoate esters can be strategically manipulated to construct these ring systems. A synthetic pathway has been proposed for the creation of a cycloester, specifically a lactone (a type of heterocyclic compound), starting from the closely related Methyl 4-phenylbutanoate. stackexchange.com

This proposed synthesis illustrates how such a framework can be used:

Functionalization: The first step involves introducing a reactive handle, such as a bromine atom, at the benzylic position of the phenyl ring through benzylic bromination. stackexchange.com

Chain Extension/Modification: The bromine is then displaced with a cyanide group, which can be subsequently hydrolyzed to a carboxylic acid. stackexchange.com

Intramolecular Cyclization: The ester group on the original molecule is hydrolyzed to a carboxylic acid and then reduced to an alcohol. Finally, an acid-catalyzed reaction between the newly formed alcohol and the carboxylic acid derived from the cyanide group results in the formation of the lactone ring. stackexchange.com

This multi-step process demonstrates the potential of using the phenylbutanoate skeleton as a foundation for building complex heterocyclic systems. Although this specific example starts with a non-methylated analogue, the principles are directly applicable to this compound, which could lead to correspondingly substituted lactones.

The same synthetic strategies that lead to heterocyclic compounds also showcase the utility of this compound as a building block for constructing complex carbon frameworks. The step-by-step modification and addition of functional groups, as seen in the proposed lactone synthesis, inherently builds molecular complexity. stackexchange.com

Each reaction in the sequence—such as benzylic bromination, nucleophilic substitution with cyanide, and subsequent hydrolysis and reduction—adds a new layer to the carbon skeleton, transforming a simple linear ester into a more rigid and complex bicyclic structure. stackexchange.com This capacity to serve as a starting point for multi-step syntheses makes it a valuable component in the toolbox of synthetic organic chemists aiming to build intricate molecular architectures.

Role in Materials Science and Polymer Synthesis

While the direct use of this compound as a monomer in polymer science is not extensively documented, its structural motifs are relevant to the field. Fatty acid methyl esters (FAMEs), which share the methyl ester functionality, are recognized as important renewable resources for monomer synthesis. researchgate.net

For example, methyl oleate (B1233923), a FAME derived from plant oils, can be chemically modified to introduce a polymerizable group, such as an acrylate. researchgate.net The resulting acrylated methyl oleate monomer can then undergo free-radical polymerization to create high molecular weight polymers for applications like coatings and adhesives. researchgate.net

By analogy, this compound could potentially be functionalized in a similar manner. Introducing a polymerizable group, such as a vinyl, acrylate, or epoxide moiety, onto the molecule would transform it into a monomer. The presence of the phenyl group could impart desirable properties to the resulting polymer, such as increased thermal stability, altered refractive index, or enhanced mechanical strength. The synthesis of polymers from monomers like methyl methacrylate (B99206) (MMA) is a well-established industrial process, and the creation of novel monomers from specialty esters like this compound represents a continuing area of research in the development of advanced materials. mdpi.comresearchgate.net

Utilization in Chemical Probe Development for Mechanistic Investigations

Currently, there is a notable lack of specific, publicly available research detailing the direct utilization of this compound as a foundational scaffold or precursor in the development of chemical probes for mechanistic investigations. Chemical probes are potent, selective small molecules used to study the function of proteins and biological pathways. The development of such probes often involves the strategic modification of a core chemical structure to incorporate reporter tags (like fluorescent dyes or biotin) or reactive groups for target engagement.

While the broader class of phenylbutanoate derivatives has been explored in various biological contexts, including as histone deacetylase (HDAC) inhibitors and chemical chaperones, the specific application of this compound in creating tools for chemical biology remains an underexplored area of research. The synthesis of chemical probes typically requires a molecule with a suitable functional handle that allows for further chemical modification without disrupting its interaction with the biological target. The structure of this compound, with its ester and phenyl groups, could theoretically be modified for such purposes. For instance, the phenyl ring could be functionalized to attach a reporter group, or the ester could be hydrolyzed to the corresponding carboxylic acid to facilitate amide bond formation with an amino-functionalized tag.

However, a comprehensive search of scientific literature and chemical databases does not yield concrete examples or detailed research findings where this compound has been explicitly used as a starting material or key intermediate in the synthesis of a chemical probe. Mechanistic studies in chemical biology rely on well-characterized probes to elucidate complex biological processes. The absence of such probes derived from this compound in the current body of scientific literature means that its potential in this specific application has not yet been realized or documented.

Future research may yet uncover roles for this compound in probe development, perhaps by leveraging its specific stereochemistry or its metabolic pathway to design novel tools for studying cellular processes. Until such research is published, the utility of this compound in the creation of chemical probes for mechanistic investigations remains a matter of theoretical potential rather than established scientific fact.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-methyl-4-phenylbutanoate, and how can reaction conditions be optimized for academic-scale preparation?

Methodological Answer: this compound can be synthesized via acid-catalyzed esterification of 2-methyl-4-phenylbutanoic acid with methanol. Key steps include:

- Catalyst Selection : Use sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) at 1–2 mol% for efficient esterification .

- Solvent Optimization : Reflux in toluene or dichloromethane to azeotropically remove water, improving yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure.

Q. Table 1: Synthetic Routes and Yields

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Acid-catalyzed esterification | H₂SO₄ | Toluene | 110 | 78–85 |

| Microwave-assisted | PTSA | DCM | 80 | 88–92 |

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Analysis :

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion ([M+H]⁺ expected at m/z 206.1) and fragmentation patterns .

- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and C-O-C (~1240 cm⁻¹) .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved and quantified for pharmaceutical applications?

Methodological Answer:

Q. Table 2: Chiral HPLC Parameters

| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |

|---|---|---|---|

| Chiralpak® IA | Hexane/IPA (90:10) | 1.0 | 12.3 (R), 14.8 (S) |

Q. What strategies are recommended for analyzing degradation products of this compound under accelerated stability conditions?

Methodological Answer:

Q. Table 3: Degradation Products Identified

| Condition | Major Degradant | % Formation |

|---|---|---|

| Acidic Hydrolysis | 2-Methyl-4-phenylbutanoic acid | 15–20 |

| Oxidation | 4-Phenyl-2-butanone | 5–8 |

Q. How can computational modeling predict the metabolic pathways of this compound in biological systems?

Methodological Answer:

- In Silico Tools : Use ADMET Predictor™ or SwissADME to simulate hepatic metabolism.

- Phase I Metabolism : Predominant oxidation at the benzylic position via CYP3A4 .

- Phase II Conjugation : Glucuronidation of the hydrolyzed acid metabolite .

- Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) .

Methodological Challenges

Q. How to address contradictory data in the literature regarding the compound’s stability in polar solvents?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.